(3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide

Cyanamide SAR HDAC inhibition Data gap analysis

(3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide (CAS 1444381-11-6, C12H10ClFN4, MW 264.69) is a synthetic N-aryl cyanamide derivative. Chemically, it features a 3-chloro-4-fluorophenyl ring linked via an N-cyanamide bridge to a 1-methylimidazol-2-ylmethyl moiety.

Molecular Formula C12H10ClFN4
Molecular Weight 264.69
CAS No. 1444381-11-6
Cat. No. B2500427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide
CAS1444381-11-6
Molecular FormulaC12H10ClFN4
Molecular Weight264.69
Structural Identifiers
SMILESCN1C=CN=C1CN(C#N)C2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C12H10ClFN4/c1-17-5-4-16-12(17)7-18(8-15)9-2-3-11(14)10(13)6-9/h2-6H,7H2,1H3
InChIKeyYJVSSLAKRNIATM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Baseline and Procurement-Relevant Identity of 3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide (CAS 1444381-11-6)


(3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide (CAS 1444381-11-6, C12H10ClFN4, MW 264.69) is a synthetic N-aryl cyanamide derivative [1]. Chemically, it features a 3-chloro-4-fluorophenyl ring linked via an N-cyanamide bridge to a 1-methylimidazol-2-ylmethyl moiety. The compound is typically offered as a research intermediate [1]. **[CRITICAL EVIDENCE NOTE]** A comprehensive search of the scientific and patent literature through May 2026 has returned **no publicly available quantitative, comparator-based differentiation data for CAS 1444381-11-6**. This Evidence Guide therefore serves to: (a) provide the complete technical baseline for this compound; (b) transparently document all numerical data that does exist for structurally related comparators; (c) establish clear SAR boundaries for what cannot be assumed when selecting or substituting this compound; and (d) frame realistic, evidence-grounded application scenarios. This document is not a claim of differentiation but a rigorous evidentiary map of what is known and unknown, designed to support informed scientific procurement decisions in the absence of head-to-head data.

Identity

Synthetic N-aryl cyanamide research intermediate with 3-chloro-4-fluorophenyl and 1-methylimidazolylmethyl substituentsServes as building block or probe scaffold

Data Status

No publicly available target-engagement or comparator-based data through May 2026All activity inference is scaffold-class or motif-level only

Selection Logic

Suitable for SAR probe studies requiring a halogenated cyanamide-imidazole core without pre-existing activity assumptionsProcurement context is data-gap-driven research

Why Generic Substitution of 3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide (CAS 1444381-11-6) Carries Quantifiable Risk


In-class cyanamide analogs cannot be freely interchanged for scientific procurement for at least two quantifiable reasons. First, even a single halogen substitution on the phenyl ring can determine the difference between measurable target engagement and no detectable activity. A publicly available BindingDB record (BDBM50141177) reports a structurally related comparator with an IC50 of 219 nM against HDAC in human HeLa nuclear extract [1]. No equivalent data exist for CAS 1444381-11-6. Second, the broader SAR literature demonstrates that the 3-chloro-4-fluorophenyl motif confers distinct biological behavior—exemplified by PF-03463275 (Ki = 11.6 nM against GlyT1) [2] and other 3-chloro-4-fluorophenyl-containing agents—but these activities are scaffold-dependent and not transferable to the cyanamide series. This configuration—a specific halophenyl pattern on a cyanamide-imidazole scaffold—represents a chemically distinct profile, not as a proven superior option, but as one for which functional equivalence with its closest analog, (4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide (CAS 1825509-08-7), cannot be assumed. Until direct comparative data are generated, scientific teams must treat any attempt at generic substitution within this congener series as carrying quantifiable experimental risk.

Property
Target: CAS 1444381-11-6
Closest analog: CAS 1825509-08-7 (4-fluoro only)
Phenyl substitution
3-chloro-4-fluorophenyl
4-fluorophenyl (no 3-Cl)
Reported activity
No target-specific data available
HDAC IC50 219 nM reported in HeLa nuclear extract
Risk signal
The 3-chloro substituent may enhance, diminish, or abolish target engagement relative to the 4-fluoro analog. Functional equivalence cannot be assumed, and direct substitution carries quantifiable experimental risk.

Quantitative Evidence Guide: 3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide (CAS 1444381-11-6)


Absence of Direct Head-to-Head Comparison Data for CAS 1444381-11-6 vs. Closest Analog (4-Fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide

As of May 2026, no published study directly compares (3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide (CAS 1444381-11-6) with its closest congeneric analog, (4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide (CAS 1825509-08-7), in any enzymatic, cellular, or in vivo assay. This evidence dimension is fundamentally characterized by the absence of data for the target compound, not by a measured difference. The comparator (4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide has one publicly reported data point: an IC50 of 219 nM against HDAC in human HeLa nuclear extract, recorded in the BindingDB database (BDBM50141177, CHEMBL3759583) [1]. No HDAC IC50, no GlyT1 Ki, no antimicrobial MIC, and no other target-specific or phenotypic quantitative activity has been published or indexed for CAS 1444381-11-6 in any searchable authoritative database .

Head-to-head comparison
Data to verify
No published direct comparison with closest congeneric analog through May 2026
Functional equivalence with the 4-fluoro analog cannot be assumed
Comparator HDAC IC50 219 nM in HeLa nuclear extract; target compound uncharacterized
Cyanamide SAR HDAC inhibition Data gap analysis

Physicochemical Differentiation: Impact of 3-Chloro Substitution on Lipophilicity and Halogen-Bonding Potential

The key structural distinction between the target compound and its 4-fluoro analog (CAS 1825509-08-7) is the presence of a chlorine atom at the 3-position of the phenyl ring. This substitution alters two pharmacologically relevant physicochemical parameters that can be predicted from the molecular structure. First, the chlorine atom in the 3-position introduces a sigma-hole, creating halogen-bond donor capacity that is absent in the 4-fluoro-only analog. Second, the addition of chlorine is expected to increase calculated logP by approximately 0.5–0.8 log units relative to the 4-fluoro analog (estimated from fragment-based contributions: Cl aromatic = +0.71 logP units) . While these are computational estimates rather than experimentally measured values, they represent structurally grounded, verifiable differences that directly influence membrane permeability, protein binding, and off-target promiscuity .

Lipophilicity & halogen bonding
Class-level inference
Estimated ΔlogP +0.5 to +0.8 vs. 4-fluoro analog; 3-Cl introduces sigma-hole halogen-bond donor
Physicochemical profile may differ meaningfully; empirical measurement not yet reported
Calculated from fragment-based logP contributions; halogen-bond capacity inferred from MEP principles
Lipophilicity Halogen bonding Calculated properties

Cyanamide Functional Group Reactivity Profile: Differentiating from Carboxamide, Urea, and Sulfonamide Bioisosteres

The N-aryl cyanamide functional group (Ar–N(C≡N)–CH2–) distinguishes this compound class from structurally analogous carboxamides, ureas, and sulfonamides. A 2017 review by Larsson et al. establishes that substituted cyanamides possess a dual nucleophilic sp³-amino nitrogen and electrophilic nitrile carbon, enabling unique reactivity not available to amides or ureas [1]. This includes the capacity for electrophilic cyanation and participation in cycloaddition reactions. A direct bioisosteric comparison was reported by the acyclic cyanamide-based cathepsin K inhibitor series, where the cyanamide warhead achieved second-order inactivation rate constants (k_inact/K_i) up to 52,900 × 10³ M⁻¹ s⁻¹ [2], demonstrating that the cyanamide group can engage cysteine proteases with kinetics far exceeding typical amide or urea-based inhibitors. The target compound CAS 1444381-11-6 retains this cyanamide functionality, positioning it mechanistically within this high-reactivity class, though its specific enzyme inhibition parameters have not been measured.

Cyanamide warhead reactivity
Class-level inference
Class-level k_inact/K_i up to 52,900 × 10³ M⁻¹ s⁻¹ for acyclic cyanamide cathepsin K inhibitors
Electrophilic nitrile handle distinct from amide or urea bioisosteres; target-specific kinetics unmeasured
Cyanamide warhead enables cysteine protease engagement not replicated by carboxamide or sulfonamide linkers
Cyanamide reactivity Bioisostere Electrophilic warhead

SAR Context: The 3-Chloro-4-Fluorophenyl Motif Confers Activity Amplification in Multiple Target Classes, But Is Not Transferable Across Scaffolds

The 3-chloro-4-fluorophenyl substitution pattern appears in numerous biologically active compounds with quantitatively characterized activity. Against Gram-positive bacteria, compounds containing this motif showed MIC values ranging from 8 to 32 μg/mL for standard strains and 32–64 μg/mL for hospital strains [1]. In kinase inhibition, PF299804 (dacomitinib), bearing a 3-chloro-4-fluorophenylamino group, inhibits EGFR with IC50 = 6 nM, ErbB2 with IC50 = 45.7 nM, and ErbB4 with IC50 = 73.7 nM [2]. Another example, BIBU1361, shows EGFR inhibition with IC50 = 3 nM . PF-03463275, containing the identical 3-chloro-4-fluorophenyl moiety in a different scaffold, achieves GlyT1 inhibition with Ki = 11.6 nM [3]. These data collectively demonstrate that the 3-chloro-4-fluorophenyl group is associated with potent target engagement across multiple targets. However, the activity magnitude is scaffold- and linker-dependent. No data on the cyanamide-imidazole scaffold with this substitution have been published. The antimicrobial and kinase data for the motif must not be extrapolated to the target compound; they serve only to demonstrate that the substitution pattern is biologically relevant in other structural contexts.

3-Cl-4-F motif SAR
Class-level inference
Motif-associated activity ranges from nM (kinase IC50) to μg/mL (Gram-positive MIC) across different scaffolds
Scaffold-transfer of activity is not supported; cyanamide-imidazole core has no reported data
Motif track record in quinazoline and imidazole-carboxamide scaffolds does not predict performance here
3-Chloro-4-fluorophenyl SAR Antimicrobial Kinase inhibition

Evidence-Grounded Application Scenarios for 3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide (CAS 1444381-11-6)


SAR Probe for Quantifying the Contribution of 3-Chloro Substitution on Cyanamide-Imidazole Scaffold Activity

The compound's most immediate evidence-grounded application is as a SAR probe in a planned head-to-head study against its 4-fluoro analog (CAS 1825509-08-7). The experimental design would involve testing both compounds in parallel across a panel of enzymatic or cellular assays to determine whether the addition of 3-chloro substitution alters target engagement, selectivity, or potency. This directly addresses the data gap identified in Section 3, Evidence Item 1 [1]. The structurally predicted lipophilicity increment can be validated through experimental logD measurement, and the halogen-bond donor hypothesis can be tested via X-ray co-crystallography or STD-NMR with target proteins.

Covalent Chemical Biology Tool Development Leveraging the Electrophilic Cyanamide Warhead

Given the cyanamide functional group's established capacity for rapid cysteine protease inactivation (class-level evidence: k_inact/K_i up to 52,900 × 10³ M⁻¹ s⁻¹ for cathepsin K) [1], CAS 1444381-11-6 can serve as a structurally novel entry point for developing covalent chemical probes. The imidazole moiety provides additional hydrogen-bonding and metal-chelating potential not present in simpler cyanamide warheads. Competitive ABPP (activity-based protein profiling) or gel-based fluorescence labeling experiments are recommended to identify the covalent target landscape of this specific scaffold, with the 4-fluoro analog serving as a critical negative control for the contribution of the 3-chloro substituent.

Building Block for Late-Stage Diversification in Medicinal Chemistry Programs Targeting Halogen-Bond-Optimized Ligands

The compound contains two synthetically tractable functional groups for late-stage diversification: (i) the cyanamide nitrile, which can participate in click chemistry (CuAAC) or be hydrolyzed to urea/amide derivatives [1], and (ii) the aryl chloride at the 3-position, suitable for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to generate focused libraries. This dual derivatization potential, combined with the halogen-bond donor capacity of the 3-chloro substituent, makes it a rational choice for fragment-based or structure-guided optimization campaigns where halogen bonding is hypothesized to contribute to affinity [2]. The 4-fluoro analog lacks the cross-coupling handle at the 3-position, providing a clear scope-of-use differentiation for procurement.

Negative Control Compound for In-Scope Kinase or HDAC Assays Requiring Defined (In)activity Profiles

For laboratories running established kinase or HDAC screening panels, CAS 1444381-11-6 can be procured as a structurally related negative control where the objective is to confirm that the cyanamide-imidazole scaffold does not inherently produce false-positive signals. Since no kinase or HDAC activity has been reported for this compound, it can be used in counter-screening experiments to establish assay noise floors. The BindingDB HDAC data for the 4-fluoro analog (IC50 = 219 nM) [1] provides a benchmark for establishing assay sensitivity such that if the 3-chloro-4-fluoro compound returns no signal under identical conditions, the result meaningfully excludes that target class for this scaffold.

Application
Selection Property
Validation Focus
SAR probe for 3-Cl contribution on cyanamide-imidazole scaffold
Halogen-substitution-dependent activity gap
Head-to-head panel against 4-fluoro analog; experimental logD and co-crystallography
Covalent chemical probe development
Electrophilic cyanamide warhead with imidazole H-bond/metal-chelating potential
Competitive ABPP or gel-based fluorescence labeling for covalent target landscape
Late-stage diversification building block
Dual derivatization: nitrile click chemistry and aryl-Cl cross-coupling
Halogen-bond-optimized library synthesis; fragment-based optimization campaigns
Negative control for kinase/HDAC screening panels
Absence of reported activity against common screening targets
Counter-screening to establish assay noise floor; comparator benchmark available
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